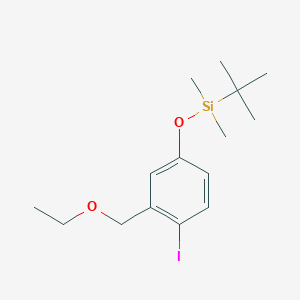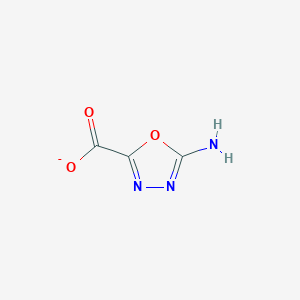
5-Amino-1,3,4-oxadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. One common method is the tosyl chloride/pyridine-mediated cyclization, which has been shown to be highly efficient . Another approach involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tosyl chloride, pyridine, carbonyl diimidazoles, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These interactions disrupt the growth and pathogenicity of bacteria, making it a promising candidate for antibacterial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity and applications.
1,2,5-Oxadiazole: Known for its use in different chemical and biological contexts.
1,3,4-Oxadiazole: Similar to 5-Amino-1,3,4-oxadiazole-2-carboxylate but with variations in substituent groups and resulting properties.
Uniqueness
Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C3H2N3O3- |
|---|---|
Molekulargewicht |
128.07 g/mol |
IUPAC-Name |
5-amino-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)/p-1 |
InChI-Schlüssel |
CDCSNJVXRRSDFF-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=NN=C(O1)N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



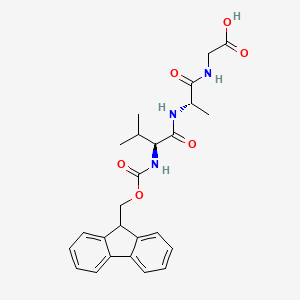
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)

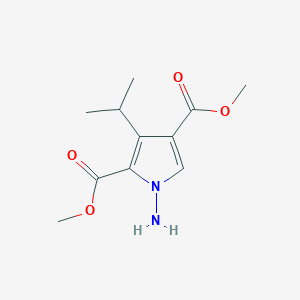
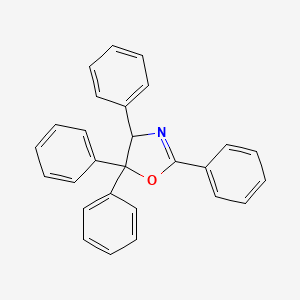
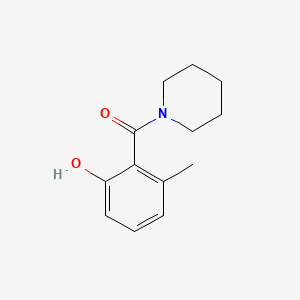
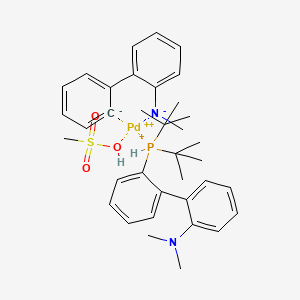

![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)


